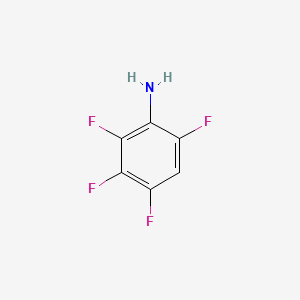

2,3,4,6-Tetrafluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetrafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYRHTZJKKWEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189841 | |

| Record name | 2,3,4,6-Tetrafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-73-5 | |

| Record name | 2,3,4,6-Tetrafluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrafluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6-Tetrafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-tetrafluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,4,6-Tetrafluoroaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This document serves as an in-depth technical guide on 2,3,4,6-Tetrafluoroaniline (CAS No. 363-73-5), a pivotal fluorinated intermediate in modern organic synthesis. Its unique electronic and structural properties make it a valuable building block, particularly in the fields of pharmaceutical discovery and materials science. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signatures, synthesis, reactivity, and safe handling protocols, designed to empower researchers, chemists, and drug development professionals in their work.

Core Physicochemical Properties

A foundational understanding of a molecule's physical properties is critical for its effective use in experimental design, from reaction setup and solvent selection to purification and storage. The key physicochemical characteristics of this compound are summarized below. This compound is a solid at room temperature with a relatively low melting point, facilitating its handling and dissolution in common organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 363-73-5 | [1][2][3][4] |

| Molecular Formula | C₆H₃F₄N | [2][3][4] |

| Molecular Weight | 165.09 g/mol | [2][3][4] |

| Appearance | White to light-colored solid or powder | |

| Melting Point | 23-26 °C | [3] |

| Boiling Point | 65 °C @ 20 mmHg | [3][5] |

| Density | 1.5 g/cm³ | [3] |

| Flash Point | 57 - 58 °C | [3][5] |

| Solubility | Insoluble in water; soluble in common organic solvents like methanol, toluene, and acetone. | [6] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for identity confirmation and purity assessment. While raw spectral data can vary by instrument and conditions, the expected characteristic features for this compound are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will feature a complex multiplet in the aromatic region corresponding to the single aromatic proton, with coupling to adjacent fluorine atoms. A broad singlet corresponding to the two amine (-NH₂) protons will also be present.

-

¹⁹F NMR: This is a highly informative spectrum. Four distinct signals are expected, one for each unique fluorine environment. The signals will exhibit complex splitting patterns due to both fluorine-fluorine (F-F) and fluorine-proton (F-H) couplings.

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be significantly influenced by the strong electron-withdrawing effects of the attached fluorine atoms, with characteristic large carbon-fluorine (C-F) coupling constants.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands confirming the key functional groups. Expect to see a doublet in the 3400-3300 cm⁻¹ region, characteristic of the N-H stretching of a primary amine. Strong, sharp absorption bands in the 1300-1000 cm⁻¹ range will correspond to C-F stretching vibrations. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at an m/z ratio of approximately 165, corresponding to the molecular weight of the compound.[2][3][4]

Synthesis and Chemical Reactivity

Synthetic Pathway

The most direct and industrially relevant synthesis of this compound involves the selective reduction of the corresponding nitro precursor, 1-nitro-2,3,4,6-tetrafluorobenzene. This transformation is typically achieved via catalytic hydrogenation.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation of 1-Nitro-2,3,4,6-tetrafluorobenzene

-

Reactor Charging: To a suitable hydrogenation reactor, add 1-nitro-2,3,4,6-tetrafluorobenzene (1.0 eq). Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 wt%) to the solution.

-

Hydrogenation: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (H₂). Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a target temperature (e.g., 25-40 °C).

-

Reaction Monitoring: Monitor the reaction's progress by tracking hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Work-up: Once complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified further by recrystallization or low-pressure distillation if required.

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay between the nucleophilic amino group and the heavily fluorinated, electron-deficient aromatic ring.

-

Reactions of the Amino Group: The primary amine is a versatile functional handle. It readily undergoes standard amine reactions such as acylation with acyl chlorides or anhydrides to form amides, and diazotization with nitrous acid (HNO₂) to produce a diazonium salt. This diazonium intermediate is highly valuable for subsequent Sandmeyer-type reactions to introduce a wide variety of substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one para to the activating amino group, are susceptible to displacement by strong nucleophiles. This allows for the regioselective introduction of functionalities like alkoxides, amines, and thiols.

Caption: Key reactivity pathways for this compound.

Applications in Drug Development and Materials Science

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This "fluorine effect" is strategically leveraged in drug design to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate binding affinity to biological targets.[7] this compound serves as a key precursor for introducing a fluorinated phenyl moiety into complex molecular architectures.

-

Pharmaceutical Intermediates: It is a crucial building block in the synthesis of various pharmacologically active compounds, including kinase inhibitors for oncology, and agents targeting central nervous system (CNS) disorders.[6][7] For instance, related trifluoroanilines are precursors to important fluoroquinolone antibiotics.[8]

-

Agrochemicals: The compound is used in the development of advanced pesticides and herbicides where the fluorine substituents contribute to enhanced efficacy and stability.[9]

-

Advanced Materials: In materials science, it is used to synthesize high-performance fluorinated polymers and liquid crystals. These materials exhibit exceptional thermal stability and chemical resistance, making them suitable for specialized coatings and electronic applications.[8][9]

Safety, Handling, and Disposal

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.[1][3]

-

Hazard Identification: The compound is a flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin. It causes significant skin and eye irritation and may cause respiratory irritation.[1][3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[1][10]

-

Handling and Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.

References

-

This compound | C6H3F4N | CID 123048 - PubChem - NIH. Retrieved from [Link]

-

The Crucial Role of 2,3,4,5,6-Pentafluoroaniline in Pharmaceutical Innovations. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Understanding the Properties of 2,3,4,5,6-Pentafluoroaniline for Chemical Synthesis. Retrieved from [Link]

- CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 363-73-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 363-73-5 [amp.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Fluorination in Aromatic Systems

An In-Depth Technical Guide to 2,3,4,6-Tetrafluoroaniline: Chemical Structure, Bonding, and Application

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, fluorinated organic compounds represent a class of molecules with unparalleled utility. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among these, polyfluorinated anilines are critical building blocks, serving as versatile intermediates for complex molecular architectures. This guide provides an in-depth technical analysis of this compound (CAS No: 363-73-5), focusing on its unique chemical structure and the intricate nature of its bonding, which are fundamental to its reactivity and widespread application.[1][2][3] For researchers and drug development professionals, a thorough understanding of this molecule's core characteristics is essential for leveraging its full potential in the design of next-generation materials and therapeutics.

Molecular Architecture of this compound

This compound is an aromatic amine characterized by a benzene ring where four hydrogen atoms have been replaced by fluorine atoms. This substitution pattern results in a unique electronic and steric environment that dictates its chemical behavior.

Key Identifiers:

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₆H₃F₄N[4]

-

Molecular Weight: 165.09 g/mol [4]

-

CAS Number: 363-73-5[4]

The structure consists of an amino group (-NH₂) attached to a benzene ring at position C1. The fluorine atoms are located at positions C2, C3, C4, and C6, leaving a single hydrogen atom at the C5 position.

Caption: 2D structure of this compound.

The Electronic Landscape: A Duality of Inductive and Resonance Effects

The chemical personality of this compound is dominated by the powerful electronic influence of its fluorine substituents. Understanding these effects is crucial to predicting its reactivity.

The Overwhelming Inductive Effect (-I)

Fluorine is the most electronegative element, and its presence at four positions on the aniline ring exerts a profound electron-withdrawing inductive effect. This effect polarizes the sigma (σ) bonds, pulling electron density away from the aromatic ring towards the fluorine atoms. The cumulative result is a significant depletion of electron density on the benzene ring, rendering it highly electrophilic.[5]

Resonance Effects (+M of -NH₂ vs. -M of -F)

Two opposing resonance effects are at play:

-

Amino Group (+M Effect): The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the aromatic π-system. This electron-donating resonance effect pushes electron density into the ring, which typically activates an aromatic ring towards electrophilic substitution and increases the basicity of the aniline.

-

Fluorine Atoms (-M Effect): While fluorine possesses lone pairs that can participate in resonance, its strong inductive pull is the dominant electronic factor.[6]

In this compound, the powerful -I effect of the four fluorine atoms overwhelmingly surpasses the +M effect of the single amino group. This has two critical consequences:

-

Reduced Basicity: The electron density on the nitrogen atom is severely diminished, making its lone pair less available to accept a proton. Consequently, this compound is a much weaker base than aniline.

-

Deactivated Ring: The aromatic ring is strongly deactivated towards traditional electrophilic aromatic substitution (SEAr) reactions.[7]

Intramolecular Hydrogen Bonding

A notable structural feature is the potential for intramolecular hydrogen bonding between a hydrogen atom of the amino group and the adjacent fluorine atom at the C6 position (N-H···F). This interaction can influence the conformation of the amino group, restricting its rotation and affecting the molecule's overall shape and crystalline packing. Such interactions have been observed in related ortho-fluorinated anilines and can lead to additional NH bands in infrared spectra.[8]

Spectroscopic Characterization: The Empirical Evidence

The theoretical electronic and structural features of this compound are validated through various spectroscopic techniques. These methods are indispensable for confirming the identity and purity of the compound in a research or industrial setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of fluorinated compounds.

-

¹H NMR: The spectrum is relatively simple. It will show a signal for the single aromatic proton at C5, which is typically split into a complex multiplet due to coupling with the adjacent fluorine atoms (F4 and F6). A broad singlet corresponding to the two -NH₂ protons is also observed.

-

¹³C NMR: The carbon spectrum reveals six distinct signals for the aromatic carbons. A key feature is the presence of large one-bond and multi-bond carbon-fluorine (¹JCF, ²JCF, ³JCF) coupling constants, which are diagnostic for fluorinated aromatic systems and aid in signal assignment.[4]

-

¹⁹F NMR: This technique is essential for confirming the substitution pattern. Four distinct signals are expected, corresponding to the four chemically non-equivalent fluorine atoms. The chemical shifts and coupling patterns (F-F and F-H couplings) provide definitive structural proof.[9]

Infrared (IR) Spectroscopy

IR spectroscopy provides functional group information that corroborates the proposed structure.

| Functional Group | Absorption Region (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Two characteristic bands for the symmetric and asymmetric stretching of a primary amine. |

| Aromatic C-H Stretch | ~3050-3100 | A weak absorption for the single C-H bond on the ring.[10] |

| Aromatic C=C Stretch | 1500-1600 | Bands corresponding to the stretching vibrations of the aromatic ring. |

| C-F Stretch | 1100-1400 | Very strong and characteristic absorptions for the C-F bonds.[10] |

| Table 1: Key IR Absorption Frequencies for this compound.[4] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 165, corresponding to the molecular weight of C₆H₃F₄N.[4]

-

Fragmentation: Common fragmentation pathways for fluorinated compounds include the loss of HF or other fluorine-containing radicals.

Synthesis and Reactivity: A Tale of Two Pathways

The unique electronic nature of this compound dictates its synthetic routes and subsequent chemical reactivity.

A Common Synthetic Workflow

The synthesis of polyfluorinated anilines often relies on the high susceptibility of perfluorinated aromatics to nucleophilic aromatic substitution (SNAr). A typical protocol involves the reaction of a more heavily fluorinated precursor, such as pentafluorobenzene, with an ammonia source.

Caption: General workflow for the synthesis of 2,3,4,6-TFA.

Reactivity Profile

-

Electrophilic Aromatic Substitution (SEAr): As previously noted, the ring is highly deactivated, making electrophilic substitution challenging. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation require forcing conditions and often result in low yields or complex product mixtures.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring makes the molecule susceptible to SNAr, but only if a suitable leaving group is present. The remaining hydrogen at C5 is not a leaving group. However, this inherent reactivity is the basis for its synthesis.

-

Reactions of the Amino Group: The -NH₂ group, despite its reduced basicity, can still undergo reactions typical of anilines. A key transformation is diazotization , where it reacts with nitrous acid (HNO₂) to form a diazonium salt. This intermediate is highly valuable as it can be converted into a wide range of other functional groups (e.g., -OH, -CN, -X), providing a gateway to further derivatization.

Applications in Drug Discovery and Development

The unique properties conferred by the tetrafluorinated aromatic core make this compound a valuable building block in medicinal chemistry.[2][3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Incorporating a tetrafluorophenyl group can block sites on the molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's in-vivo half-life.[11]

-

Modulation of Lipophilicity: Fluorine is highly lipophilic. Introducing this moiety can increase a molecule's ability to cross cellular membranes, which can be critical for reaching intracellular targets.

-

Tuning pKa: The significant reduction in the basicity of the amino group is a powerful tool for drug designers. It allows for fine-tuning the ionization state of a drug molecule at physiological pH, which impacts its solubility, receptor binding, and pharmacokinetic profile.

-

Novel Binding Interactions: Fluorine atoms can participate in non-covalent interactions with protein targets, such as dipole-dipole, halogen bonding, and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.[11]

Conclusion

This compound is more than just a substituted aniline; it is a highly engineered building block whose properties are a direct consequence of its unique structure and bonding. The dominant electron-withdrawing inductive effect of the four fluorine atoms creates an electron-deficient aromatic system with profoundly altered basicity and reactivity compared to its non-fluorinated parent. This distinct electronic profile, confirmed by extensive spectroscopic data, is precisely what makes it an invaluable tool for researchers and drug development professionals. By providing metabolic stability, modulating pKa and lipophilicity, and enabling unique binding interactions, this compound continues to be a key component in the synthesis of advanced pharmaceuticals and functional materials.

References

- Vertex AI Search. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). 2,3,5,6-Tetrafluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society Publishing. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Retrieved from [Link]

-

PubMed. (2000). Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrafluoroaniline. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Retrieved from [Link]

-

NIST. (n.d.). 2,3,5,6-Tetrafluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Reactivity of 5-Polyfluoroalkyl-5-deazaalloxazines. Retrieved from [Link]

-

Amadis Chemical. (n.d.). Unlock the Potential of 2,3,4-Trifluoroaniline: Key Applications in Pharmaceuticals and Liquid Crystals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,6-Trifluoroaniline. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). 2,3,5,6-Tetrafluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra of fluoranil. (2, 3, 5, 6-Tetrafluoro-p-benzoquinone). Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Ru‐catalyzed perfluoroalkylation of anilines. [a] Reaction conditions. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,4-Trifluoroaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrafluoro-4-methoxyaniline. PubChem Compound Database. Retrieved from [Link]

-

CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Retrieved from [Link]

-

PubMed. (n.d.). 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. Retrieved from [Link]

-

Phys.org. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-(5-methyl-3-pyridinyl)aniline. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification and quantification of metabolites of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline in rat urine using 19F nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,3,4,6-Tetrafluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Fluorine NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. However, the introduction of fluorine atoms into an organic molecule, such as in 2,3,4,6-tetrafluoroaniline, presents both unique opportunities and significant challenges for spectral interpretation. The ¹⁹F nucleus, with a natural abundance of 100% and a spin of ½, is highly NMR-active, leading to complex spin-spin coupling interactions with both protons (¹H) and carbons (¹³C).[1] This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a detailed exploration of the ¹H and ¹³C NMR spectra of this compound, offering a framework for understanding and predicting the spectral features of polysubstituted fluoroaromatic compounds.

The presence of multiple fluorine atoms on the aromatic ring of this compound results in intricate splitting patterns due to ¹H-¹⁹F, ¹³C-¹⁹F, and even through-space ¹⁹F-¹⁹F couplings. A thorough analysis of these coupling constants (J-values) is crucial for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecule's substitution pattern and electronic environment.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region, containing the signal for the single aromatic proton, and the region corresponding to the amine (NH₂) protons.

Aromatic Proton (H-5): The proton at the C-5 position is expected to appear as a complex multiplet due to coupling with the adjacent fluorine atoms. The primary couplings will be to the ortho fluorine at C-6 (³JH-F) and the meta fluorine at C-4 (⁴JH-F). Additionally, a smaller long-range coupling to the fluorine at C-2 (⁵JH-F) may be observed. The magnitude of these coupling constants provides valuable structural information.

Amine Protons (NH₂): The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a non-protic solvent like CDCl₃, the NH₂ signal typically appears as a broad singlet. The rate of proton exchange with the solvent or trace amounts of water can influence the broadness of this peak.

Due to the challenges in obtaining precise, publicly available experimental data for this compound, the following table presents expected chemical shift ranges and coupling constants based on known data for similar fluorinated aniline derivatives.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-5 | 6.5 - 7.5 | ddd | ³JH5-F6, ⁴JH5-F4, ⁵JH5-F2 |

| NH₂ | 3.5 - 5.0 | br s | - |

Note: The exact chemical shifts and coupling constants require experimental verification.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum of this compound provides a detailed map of the carbon framework. Each of the six aromatic carbons is chemically distinct and will exhibit coupling to the directly attached fluorine atoms (¹JC-F) as well as longer-range couplings to other fluorine atoms (²JC-F, ³JC-F, etc.). The one-bond carbon-fluorine coupling constants are typically large, ranging from 240 to 320 Hz, and are a key feature in identifying fluorinated carbons.[2]

Carbon Signal Assignments:

-

C-1 (bearing the NH₂ group): This carbon's chemical shift will be influenced by the electron-donating amino group and the neighboring fluorine atoms. It will exhibit coupling to F-2 and F-6.

-

C-2, C-3, C-4, C-6 (fluorine-bearing carbons): These carbons will show large one-bond C-F couplings. Their chemical shifts and further couplings to other fluorine atoms will be diagnostic of their position on the ring.

-

C-5 (proton-bearing carbon): This carbon will be coupled to its attached proton (¹JC-H) and to the neighboring fluorine atoms (F-4 and F-6).

The following table summarizes the expected ¹³C NMR signals and their characteristic couplings.

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |

| C-1 | 120 - 135 | m | ²JC1-F2, ²JC1-F6 |

| C-2 | 140 - 155 | d (large) | ¹JC2-F2, other nJCF |

| C-3 | 135 - 150 | d (large) | ¹JC3-F3, other nJCF |

| C-4 | 145 - 160 | d (large) | ¹JC4-F4, other nJCF |

| C-5 | 100 - 115 | ddd | ¹JC5-H5, ²JC5-F4, ²JC5-F6 |

| C-6 | 140 - 155 | d (large) | ¹JC6-F6, other nJCF |

Note: The interpretation of the fully coupled ¹³C NMR spectrum can be complex. Techniques such as ¹³C DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR experiments (HSQC, HMBC) are invaluable for definitive assignments.

Experimental Protocols

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is a common choice for routine analysis.

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for analyzing complex coupling patterns.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans will depend on the sample concentration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled one-dimensional carbon spectrum. This simplifies the spectrum by removing C-H couplings, leaving only the C-F couplings.

-

Typical parameters: pulse angle of 45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Visualization of Spin-Spin Coupling

The following diagrams, generated using the DOT language, illustrate the key spin-spin coupling interactions in this compound.

Caption: ¹H NMR Coupling Interactions for H-5 in this compound.

Caption: Key ¹³C NMR Coupling Interactions in this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information, yet their complexity demands a careful and systematic approach to interpretation. The key to unlocking this information lies in the analysis of the various proton-fluorine and carbon-fluorine coupling constants. While this guide provides a foundational understanding of what to expect in the NMR analysis of this compound, it is crucial for researchers to obtain high-quality experimental data and, where necessary, employ advanced NMR techniques for complete and accurate structural elucidation. A comprehensive understanding of the principles outlined here will empower scientists in their research and development endeavors involving complex fluorinated molecules.

References

A Technical Guide to the Infrared and Mass Spectrometry of 2,3,4,6-Tetrafluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetrafluoroaniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The introduction of multiple fluorine atoms onto the aniline scaffold imparts unique physicochemical properties, including altered basicity, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations.

This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy and mass spectrometry (MS) of this compound. We will delve into the theoretical principles governing the interaction of this molecule with infrared radiation and its fragmentation behavior upon electron ionization. This guide will further present detailed, field-proven protocols for acquiring high-quality ATR-FTIR and GC-MS data, along with an interpretation of the resulting spectra.

I. Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the excitation of molecular vibrations, such as stretching and bending of chemical bonds. The resulting IR spectrum serves as a unique molecular fingerprint, providing valuable information about the functional groups present in a molecule.

Theoretical Considerations: The Influence of Structure on Vibrational Modes

The IR spectrum of this compound is shaped by the interplay of the aromatic ring, the primary amine group (-NH₂), and the four fluorine substituents.

-

Amine Group (-NH₂): A primary amine typically exhibits two N-H stretching vibrations in the region of 3300-3500 cm⁻¹: a symmetric and an asymmetric stretch. Additionally, an N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

-

Aromatic Ring: The C-H stretching vibration of the single aromatic proton is anticipated to appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring typically give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.

-

Fluorine Substituents (C-F): The strong C-F bonds lead to intense absorption bands in the fingerprint region, typically between 1000 cm⁻¹ and 1400 cm⁻¹. The exact positions of these bands are highly sensitive to the substitution pattern on the aromatic ring.

Interpreting the ATR-FTIR Spectrum of this compound

| Wave Number (cm⁻¹) | Vibrational Mode | Description |

| ~3400-3500 | N-H Asymmetric Stretch | The two N-H bonds are stretching out of phase with each other. |

| ~3300-3400 | N-H Symmetric Stretch | The two N-H bonds are stretching in phase with each other. |

| ~3100 | Aromatic C-H Stretch | Stretching vibration of the C-H bond on the aromatic ring. |

| ~1620 | N-H Bend (Scissoring) | Bending vibration of the H-N-H bond angle. |

| ~1500-1600 | Aromatic C=C Stretch | Stretching vibrations of the carbon-carbon double bonds within the benzene ring. |

| ~1200-1400 | C-F Stretch | Strong absorptions due to the stretching of the carbon-fluorine bonds. |

| ~1250-1335 | Aromatic C-N Stretch | Stretching vibration of the bond between the aromatic ring and the nitrogen atom.[1] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a versatile sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is meticulously clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent such as isopropanol or ethanol and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Workflow for ATR-FTIR Analysis:

Caption: Workflow for ATR-FTIR analysis of a solid sample.

II. Mass Spectrometry of this compound

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged species. The resulting mass spectrum is a plot of ion abundance versus m/z, which can be used to determine the molecular weight and deduce the structure of the compound.

Molecular Ion and Isotopic Signature

The nominal molecular weight of this compound (C₆H₃F₄N) is 165.09 g/mol .[2] Therefore, the molecular ion peak (M⁺˙) is expected at an m/z of 165. The presence of naturally occurring isotopes of carbon (¹³C) will result in a small M+1 peak at m/z 166.

Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion is governed by the stability of the resulting fragments. The PubChem database lists the three most abundant ions as m/z 165, 118, and 137.[2] Based on general principles of mass spectrometry for halogenated and aromatic compounds, a plausible fragmentation pathway can be proposed:

-

m/z 165 (Molecular Ion): This corresponds to the intact molecule that has lost one electron.

-

m/z 137: This fragment likely arises from the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da) from the molecular ion. This is a common fragmentation pathway for anilines.

-

m/z 118: This ion could be formed by the loss of a fluorine radical (F•, 19 Da) from the m/z 137 fragment or through a more complex rearrangement.

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each component.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL for injection.

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/minute.

-

Final hold: 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

MS Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Scan Range: m/z 40-300

Workflow for GC-MS Analysis:

References

In-depth Technical Guide: 2,3,4,6-Tetrafluoroaniline (CAS 363-73-5)

A Comprehensive Safety and Handling Reference for Research and Development Professionals

Authored by: Your Senior Application Scientist

Abstract

2,3,4,6-Tetrafluoroaniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of advanced pharmaceutical compounds, agrochemicals, and complex organic materials. Its unique electronic properties, imparted by the dense fluorine substitution, make it a valuable intermediate for creating molecules with enhanced stability, lipophilicity, and metabolic resistance. However, these same properties, combined with the aniline backbone, necessitate a thorough understanding of its reactivity and potential hazards. This guide provides an in-depth analysis of the safety, handling, and emergency protocols for this compound, grounded in authoritative data and best practices for laboratory and process safety. It is intended to equip researchers, scientists, and drug development professionals with the knowledge required to handle this compound responsibly and effectively.

Chemical Identity and Hazard Classification

A precise understanding of the compound's identity and its GHS hazard classification is the foundation of a robust safety assessment. This information dictates all subsequent handling, storage, and emergency procedures.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,3,4,6-Tetrafluorobenzenamine |

| CAS Number | 363-73-5[1][2][3][4][5][6] |

| Molecular Formula | C₆H₃F₄N[2][4][5][6][7] |

| Molecular Weight | 165.09 g/mol [2][4][5][6][7] |

| Structure |

|

GHS Hazard Classification: Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a multi-hazard substance. The consensus classification from multiple suppliers is as follows:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]

-

Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[1][2]

-

Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[1][2]

-

Skin Irritation (Category 2) : Causes skin irritation.[1][2]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][2]

Hazard Pictogram:

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

First-Aid Measures: A Protocol-Driven Approach

Rapid and appropriate first aid is critical to mitigate exposure and prevent systemic effects. The protocols below are designed for immediate action while awaiting professional medical assistance.

Causality Behind the Response: The primary goal is the rapid decontamination of the individual to minimize absorption and local tissue damage. The "Harmful" classification (Oral, Dermal, Inhalation) indicates a significant risk of systemic toxicity, not just localized irritation, making immediate medical follow-up essential.

Emergency Response Workflow

Caption: First-aid response workflow for this compound exposure.

Step-by-Step First-Aid Protocols

-

Inhalation:

-

Immediately move the affected person to an area with fresh air.[1][8]

-

If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, perform artificial respiration, avoiding mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1][8]

-

Call a POISON CENTER or physician immediately.

-

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Handling, Storage, and Exposure Control

Proactive prevention is the most effective safety strategy. This is achieved through a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

-

Primary Containment: Use only outdoors or in a well-ventilated area.[1] For all laboratory-scale work, this chemical must be handled inside a properly functioning chemical fume hood.

-

Emergency Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[9]

Personal Protective Equipment (PPE)

Expertise & Experience: The selection of PPE is not merely a checklist; it is a direct response to the specific hazards. The "Harmful" classification for skin contact (H312) and "Skin Irritation" (H315) demands more than basic gloves—it requires chemically impermeable gloves and full skin coverage. The serious eye irritation potential (H319) mandates the use of sealed goggles over safety glasses.

PPE Selection Logic

Caption: Logic for selecting appropriate PPE based on identified GHS hazards.

-

Eye/Face Protection: Wear tightly fitting safety goggles.[1] Use of a face shield in conjunction with goggles is recommended for splash-prone operations.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile gloves are a common choice, but compatibility should be verified.

-

Respiratory Protection: Avoid breathing dust.[1] If engineering controls are insufficient or if handling generates dust, a NIOSH-approved particulate respirator is required.

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]

Safe Handling and Storage Protocol

-

Handling:

-

Storage:

Physical and Chemical Properties

This data is essential for designing experiments, understanding the compound's behavior, and planning for emergencies (e.g., fire-fighting).

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder or solid | |

| Odor | No data available | |

| Melting Point | 23-26 °C | [4] |

| Boiling Point | 65 °C at 20 mmHg | [4][10] |

| Flash Point | 57 - 77 °C (135 - 171 °F) | [10] |

| Solubility | No data available | |

| Density | 1.5 g/mL at 25 °C | [10] |

Stability and Reactivity

-

Reactivity: No specific reactivity hazards have been identified.

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Conditions to Avoid: Heat, flames, sparks, and sources of ignition.[1][4] Avoid formation of dust.

-

Incompatible Materials: Strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[8]

Toxicological Information

Trustworthiness: The toxicological information is the basis for the GHS hazard classification. While specific LD50 values are not always available, the classifications from reputable suppliers are based on submitted data, read-across from similar compounds, or computational models.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2] Absorption into the body can lead to the formation of methemoglobin, which causes cyanosis (a bluish discoloration of the skin); the onset of symptoms may be delayed.

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Fire-Fighting and Spill Response

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][8]

-

Specific Hazards: The compound is combustible. Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides and hydrogen fluoride.[8]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8]

Accidental Release Measures (Spill Protocol)

-

Personal Precautions:

-

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains or the environment.[1]

-

-

Methods for Clean-up:

-

Sweep up the material carefully to avoid generating dust.

-

Collect the spilled material in a suitable, closed, and labeled container for disposal.[1]

-

Wash the spill area with soap and water once the material has been removed.

-

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. 363-73-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. 363-73-5|this compound|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. en.hesperian.org [en.hesperian.org]

- 10. This compound | 363-73-5 [chemicalbook.com]

A Technical Guide to the Reactivity of the Amine Group in 2,3,4,6-Tetrafluoroaniline

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the amine group in 2,3,4,6-tetrafluoroaniline. This molecule is a critical building block in the synthesis of pharmaceuticals and advanced materials, primarily due to the profound influence of its polyfluorinated ring on the adjacent amino functionality. We will explore the electronic landscape of the molecule, detailing how the potent electron-withdrawing effects of the four fluorine atoms modulate the basicity and nucleophilicity of the amine group. The guide will then delve into key reaction classes, including N-acylation, N-alkylation, diazotization, and modern palladium-catalyzed cross-coupling reactions. Throughout, we will emphasize the mechanistic rationale behind the required experimental conditions, offering field-proven insights for researchers, scientists, and drug development professionals. The document includes detailed experimental protocols and visual diagrams to provide a comprehensive and practical resource for leveraging the unique chemical properties of this compound in complex synthetic challenges.

Introduction: The Strategic Importance of Modulated Reactivity

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, fluorinated aromatic compounds have carved out a significant niche. The introduction of fluorine atoms into an organic scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound stands as a premier example of a highly functionalized and strategic building block.

The core of its utility lies in a chemical paradox: the amine group, typically a robust nucleophile and base, is significantly "tamed" by the electronic demands of the tetrafluorinated phenyl ring. This modulation of reactivity is not a limitation but an opportunity. It allows for selective transformations that might be otherwise complicated by the high reactivity of a non-fluorinated aniline. Understanding and predicting the behavior of this amine group is paramount for its effective use in multi-step synthesis. This guide aims to deconstruct the factors governing its reactivity and provide a practical framework for its application.

The Electronic Landscape: Why Fluorine Dictates Reactivity

The chemical personality of the amine group in this compound is a direct consequence of the four fluorine substituents. These atoms exert powerful electron-withdrawing effects through two primary mechanisms:

-

Inductive Effect (-I): As the most electronegative element, fluorine pulls electron density away from the aromatic ring through the sigma bonds. This effect is potent and significantly reduces the electron density of the entire π-system.

-

Mesomeric Effect (-M): While fluorine possesses lone pairs that can theoretically donate into the ring (+M effect), its high electronegativity makes this donation weak compared to its inductive pull. The net result is a strong deactivation of the aromatic ring.

This profound electron withdrawal has two major consequences for the amine group:

-

Reduced Basicity: The lone pair of electrons on the nitrogen atom is delocalized into the electron-deficient ring to a lesser extent than in aniline, but the strong inductive effect makes the nitrogen atom itself more electropositive. This significantly decreases its ability to accept a proton, rendering this compound a much weaker base than aniline. Electron-withdrawing substituents are known to decrease the basicity of anilines.[1]

-

Diminished Nucleophilicity: The reduced availability and electron density of the nitrogen's lone pair directly translates to lower nucleophilicity.[2] The amine group is less likely to attack electrophilic centers. Consequently, reactions involving this amine often require more forcing conditions, highly reactive electrophiles, or specialized catalytic systems compared to its non-fluorinated counterpart.

Table 1: Comparative Properties of Aniline and its Fluorinated Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Comments |

| Aniline | C₆H₇N | 93.13 | ~4.6 | Standard aromatic amine. |

| This compound | C₆H₃F₄N | 165.09 | Significantly lower than aniline | Markedly reduced basicity due to strong -I effect of four F atoms.[3][4] |

| 2,3,5,6-Tetrafluoroaniline | C₆H₃F₄N | 165.09 | -0.22 (Predicted)[5] | Similar electronic deactivation. |

The following diagram illustrates the dominant electronic forces at play.

Caption: Dominant electronic effects in this compound.

Key Reaction Classes and Mechanistic Considerations

The attenuated reactivity of the amine group necessitates specific strategies for successful chemical transformations.

N-Acylation and N-Sulfonylation

The reaction of the amine with acyl chlorides or acid anhydrides to form amides is a fundamental transformation.[2][6] Due to the low nucleophilicity of this compound, these reactions often require catalysts or more reactive acylating agents.

-

Causality: Standard conditions (e.g., acyl chloride with a mild base like pyridine) may be sluggish. The nitrogen lone pair is not sufficiently available to readily attack the electrophilic carbonyl carbon.

-

Strategic Approaches:

-

Use of Highly Reactive Electrophiles: Employing more potent acylating agents like trifluoroacetic anhydride (TFAA) in combination with a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH) can drive the reaction forward.[7][8]

-

Stronger Bases: Using a stronger, non-nucleophilic base can help to deprotonate the intermediate and shift the equilibrium towards the product.

-

Catalysis: Lewis acids can be used to activate the acylating agent, making it more electrophilic and susceptible to attack by the weakly nucleophilic amine.

-

N-Alkylation

Direct alkylation with alkyl halides is challenging and often leads to polyalkylation in standard anilines.[9] For this compound, the primary barrier is again the low nucleophilicity.

-

Causality: The Sₙ2 attack on an alkyl halide is slow. Forcing conditions (high temperature) can lead to side reactions.

-

Strategic Approaches:

-

Reductive Amination: A more controlled and effective method for mono-alkylation is reductive amination. The aniline is first condensed with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ.

-

Catalytic Methods: Modern methods, such as the para-selective C-alkylation of anilines using specific catalysts, highlight the challenges of N-alkylation and the tendency for alternative reaction pathways.[10]

-

Diazotization and Sandmeyer Reactions

The conversion of the primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry, opening pathways to a wide variety of functional groups.[11][12]

-

Process: The reaction involves treating the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form an aryldiazonium salt.[12]

-

Mechanistic Consideration: The electron-deficient nature of the tetrafluorinated ring can influence the stability of the resulting diazonium salt. These salts are highly valuable intermediates.

-

Sandmeyer Reaction: The diazonium salt can be subsequently displaced by various nucleophiles, often using copper(I) salts as catalysts.[13][14] This allows for the introduction of halides (-Cl, -Br), cyano (-CN), and other groups in a regiocontrolled manner.[15][16] This is a powerful method for producing substitution patterns that are not accessible through direct electrophilic aromatic substitution.[14]

The general workflow is depicted below.

References

- 1. youtube.com [youtube.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. This compound | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2,3,5,6-Tetrafluoroaniline CAS#: 700-17-4 [m.chemicalbook.com]

- 6. studymind.co.uk [studymind.co.uk]

- 7. Formylation and acylation reactions catalysed by trifluoromethanesulphonic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. H2 O ⋅ B(C6 F5 )3 -Catalyzed para-Alkylation of Anilines with Alkenes Applied to Late-Stage Functionalization of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diazotisation [organic-chemistry.org]

- 12. byjus.com [byjus.com]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. Sandmeyer Reaction [organic-chemistry.org]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jk-sci.com [jk-sci.com]

The Strategic Advantage of Fluorine: An In-depth Technical Guide to Substitution Effects in Tetrafluoroanilines

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool for fine-tuning physicochemical and biological properties. Among the array of fluorinated building blocks, tetrafluoroanilines have emerged as particularly versatile synthons. The dense fluorination of the aromatic ring dramatically alters its electronic character, bestowing unique reactivity and properties that can be harnessed for the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive exploration of the synthesis, reactivity, and structure-activity relationships of substituted tetrafluoroanilines, offering field-proven insights for their effective application in research and development.

The Electronic Landscape of Tetrafluoroanilines: A Paradigm of Fluorine's Influence

The introduction of four fluorine atoms onto the aniline ring profoundly impacts its electronic properties, primarily through strong inductive electron withdrawal. This effect significantly lowers the electron density of the aromatic system, rendering it highly susceptible to nucleophilic attack. Furthermore, the pKa of the anilino group is substantially influenced by the fluorine substituents. For instance, the predicted pKa of 2,3,5,6-tetrafluoroaniline is approximately -0.22, indicating a marked decrease in basicity compared to aniline (pKa ≈ 4.6).[1] This reduced basicity is a critical consideration in designing synthetic routes and predicting the behavior of these molecules in biological systems. The strong electron-withdrawing nature of the fluorine atoms is a key determinant of the reactivity and properties of tetrafluoroanilines.[2][3][4]

Synthesis and Functionalization: Harnessing Unique Reactivity

The unique electronic properties of tetrafluoroanilines dictate the primary strategies for their synthesis and subsequent functionalization.

Synthesis of the Tetrafluoroaniline Core

The most common isomer, 2,3,5,6-tetrafluoroaniline, serves as a key starting material and can be prepared through various methods. While specific multi-step syntheses from commercially available fluorinated precursors are common, a key aspect is the manipulation of highly fluorinated intermediates.[5]

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The electron-deficient nature of the tetrafluoroaniline ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reaction proceeds via a Meisenheimer intermediate, and the high electronegativity of the fluorine atoms stabilizes the negative charge of this intermediate, facilitating the displacement of a fluoride ion.

A notable feature of SNAr on polyfluoroaromatics is the potential for regioselectivity, which can be influenced by the nature of the nucleophile and the substitution pattern of the starting material.[6][7][8][9] For instance, reactions of tetrafluoroaniline isomers with thiolate anions can yield both mono- and di-substituted products, with the position of substitution being a key consideration.[5]

Experimental Protocol: Nucleophilic Aromatic Substitution of 2,3,5,6-Tetrafluoroaniline with a Thiol Nucleophile

This protocol provides a general framework for the SNAr reaction of 2,3,5,6-tetrafluoroaniline with a thiol.

Materials:

-

2,3,5,6-Tetrafluoroaniline

-

Thiol of interest (e.g., thiophenol)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2,3,5,6-tetrafluoroaniline (1.0 eq) and the anhydrous solvent.

-

Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add the thiol (1.0 - 1.2 eq) to the reaction mixture.

-

The reaction mixture is then heated to a temperature between 60-100 °C, depending on the reactivity of the thiol. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired substituted tetrafluoroaniline.[5][10][11][12][13]

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

While SNAr is a powerful tool, modern cross-coupling reactions further expand the synthetic utility of tetrafluoroanilines, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. While tetrafluoroanilines do not inherently possess a halide leaving group other than fluorine, they can be readily converted to iodo- or bromo-tetrafluoroanilines to participate in this reaction.

Experimental Protocol: Sonogashira Coupling of an Iodo-tetrafluoroaniline Derivative

This protocol outlines a general procedure for the Sonogashira coupling of an iodo-tetrafluoroaniline with a terminal alkyne.[14][15][16][17][18]

Materials:

-

Iodo-tetrafluoroaniline derivative (e.g., 1-iodo-2,3,5,6-tetrafluoro-4-aminobenzene)

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

A suitable amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), DMF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the iodo-tetrafluoroaniline derivative (1.0 eq) and the terminal alkyne (1.1 - 1.5 eq) in the anhydrous solvent.

-

Add the palladium catalyst (0.01 - 0.05 eq) and CuI (0.02 - 0.1 eq) to the reaction mixture.

-

Add the amine base (2.0 - 3.0 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, the mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the desired alkyne-substituted tetrafluoroaniline.[14]

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for forming C-O and C-N bonds. This allows for the synthesis of diaryl ethers and diaryl amines, which are important motifs in many biologically active molecules. Similar to the Sonogashira coupling, a halide (typically bromide or iodide) is required on the tetrafluoroaniline ring.[19][20][21][22][23]

Experimental Protocol: Ullmann-type C-N Coupling of a Bromo-tetrafluoroaniline

This is a general procedure for the copper-catalyzed coupling of a bromo-tetrafluoroaniline with an amine.[19]

Materials:

-

Bromo-tetrafluoroaniline derivative

-

Amine or phenol nucleophile

-

Copper(I) iodide (CuI) or other copper source

-

A suitable ligand (e.g., 1,10-phenanthroline, L-proline)

-

A base (e.g., K2CO3, Cs2CO3)

-

High-boiling polar solvent (e.g., DMF, DMSO, NMP)

Procedure:

-

To a reaction vessel, add the bromo-tetrafluoroaniline derivative (1.0 eq), the amine or phenol (1.2 - 2.0 eq), the copper catalyst (0.05 - 0.2 eq), the ligand (0.1 - 0.4 eq), and the base (2.0 - 3.0 eq).

-

Add the anhydrous solvent and heat the mixture to a high temperature (typically 100-150 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Spectroscopic Characterization: The Voice of Fluorine

The presence of multiple fluorine atoms provides a powerful handle for the characterization of tetrafluoroaniline derivatives, with 19F NMR spectroscopy being an invaluable tool.

19F NMR Spectroscopy

19F is a spin-1/2 nucleus with 100% natural abundance and a large chemical shift dispersion, making 19F NMR a highly sensitive and informative technique.[24][25][26] The chemical shifts of the fluorine atoms in tetrafluoroanilines are highly sensitive to their electronic environment. Substitution on the aromatic ring will cause predictable shifts in the 19F NMR spectrum, allowing for unambiguous structure determination. Electron-donating groups will generally cause an upfield shift (shielding), while electron-withdrawing groups will cause a downfield shift (deshielding).[27][28]

Table 1: Representative 19F NMR Chemical Shift Ranges

| Functional Group | Chemical Shift Range (ppm relative to CFCl₃) |

| Ar-F | -100 to -170 |

| CF ₃-Ar | -55 to -70 |

Note: These are general ranges and can vary based on the specific electronic environment.[25][26]

Caption: Synthetic pathways for tetrafluoroaniline derivatives.

Fluorine Substitution and its Impact on Drug Discovery

The introduction of a tetrafluoroaniline moiety into a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic properties. Understanding these effects is crucial for rational drug design.

Modulation of Physicochemical Properties

-

Lipophilicity: Fluorine is the most electronegative element, yet a C-F bond is only weakly polarizable. The introduction of multiple fluorine atoms can increase lipophilicity, which can enhance membrane permeability and oral absorption.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing metabolically labile C-H bonds with C-F bonds can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

-

Acidity/Basicity (pKa): As previously discussed, the electron-withdrawing nature of fluorine atoms significantly reduces the basicity of the aniline nitrogen. This can alter the ionization state of a drug at physiological pH, impacting its solubility, receptor binding, and cell permeability.[2][3][4]

Structure-Activity Relationships (SAR)

The systematic modification of a lead compound and the evaluation of its biological activity is the cornerstone of SAR studies. Tetrafluoroanilines provide a unique scaffold for exploring SAR due to the profound and predictable effects of fluorine substitution.

In the development of new therapeutic agents, the tetrafluoroaniline core can be used to:

-

Orient substituents: The fluorine atoms can influence the conformation of the molecule, which can lead to more favorable interactions with a biological target.

-

Enhance binding affinity: The electronic effects of the fluorine atoms can modulate the strength of interactions, such as hydrogen bonding or dipole-dipole interactions, with the active site of an enzyme or receptor.

-

Improve selectivity: By altering the electronic and steric properties of the molecule, it is often possible to improve its selectivity for the desired target over off-targets, thereby reducing side effects.

While specific SAR data for a broad range of tetrafluoroaniline derivatives is dispersed across the literature, studies on related fluoroaromatic compounds consistently demonstrate the powerful influence of fluorine on biological activity. For example, in the development of kinase inhibitors, the strategic placement of fluorine atoms on an aromatic ring can significantly impact potency and selectivity.[29] Similarly, trifluoro-aniline derivatives have shown promising antimicrobial activity.[30]

Caption: Influence of tetrafluoroanilines on drug properties.

Conclusion